1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonyl chloride
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Overview
Description
1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonyl chloride is an organic compound . It is typically a white to pale yellow crystalline solid . It is commonly used as a pharmaceutical intermediate and is used in the synthesis of pesticides and other organic compounds .
Synthesis Analysis
A common synthesis method for this compound involves the reaction of benzimidazole with an appropriate methylation agent, such as iodomethane .Molecular Structure Analysis
The molecular formula of this compound is C9H9ClN2O3S . The InChI code is 1S/C9H9ClN2O3S/c1-11-7-4-3-6 (16 (10,14)15)5-8 (7)12 (2)9 (11)13/h3-5H,1-2H3 . The molecular weight is 260.7 g/mol .Physical and Chemical Properties Analysis
This compound has a melting point of 93-94 °C . Its density is 1.095±0.06 g/cm3 . It has a XLogP3 value of 1.5, indicating its lipophilicity . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors .Scientific Research Applications
Synthesis and Transformations
1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonyl chloride plays a role in various synthesis processes. For instance, its derivatives have been used in the synthesis of carboxylic acids and sulfonamide derivatives, contributing to the development of new compounds with potential applications in chemistry and pharmacology (Smolyar et al., 2007), (Dushamov et al., 2020).
Antimicrobial and Antioxidant Activity
Research has shown that certain sulfonamide derivatives synthesized from similar compounds exhibit notable antimicrobial and antioxidant activities. This suggests potential applications in developing new antimicrobial agents (Badgujar et al., 2018).
Electrochemical Properties
Compounds structurally related to this compound have been investigated for their electrochemical properties. These studies contribute to understanding the coordination and reaction mechanisms in electrochemical systems (Bermejo et al., 2000).
Catalysis
This compound is involved in catalytic processes, such as promoting one-pot multi-component condensation reactions. These catalytic applications are crucial in the synthesis of complex organic molecules (Zare et al., 2015).
Novel Synthetic Methods
Innovative synthetic methods involving this compound have been developed for constructing complex structures. For example, it has been used in copper(I)-catalyzed reactions to create novel organic frameworks, highlighting its role in advancing synthetic chemistry (Li & Wu, 2012).
Organic Synthesis
The compound has been utilized in the synthesis of diverse organic compounds, showcasing its versatility in organic chemistry. This includes its use in creating imidazole derivatives, which are important in pharmaceutical research (Grozav et al., 2017).
Complex Formation and Structure
Its derivatives are also significant in studying complex formation and structural characterizations in coordination chemistry. This research aids in understanding the molecular structures and interactions of various chemical compounds (Majchrzak et al., 2003).
Photoluminescence Properties
In materials science, derivatives of this compound have been studied for their photoluminescence properties, indicating potential applications in optoelectronic materials (Liu et al., 2020).
Gas Chromatographic Methods
It has been used in the development of gas chromatographic methods for the determination of herbicides, demonstrating its utility in analytical chemistry (Anisuzzaman et al., 2000).
Safety and Hazards
The safety information for this compound requires strict adherence to laboratory safety procedures to avoid inhalation, skin contact, or ingestion . It should be stored properly, avoiding contact with oxygen, acids, or bases to prevent dangerous reactions . Personal protective equipment should be worn during use .
Properties
IUPAC Name |
1,3-dimethyl-2-oxobenzimidazole-5-sulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O3S/c1-11-7-4-3-6(16(10,14)15)5-8(7)12(2)9(11)13/h3-5H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAJFTCBEVWPIMK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)Cl)N(C1=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24134-65-4 |
Source
|
Record name | 1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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